molecular formula C12H15NO2S B2904037 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 1252184-21-6

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2904037
CAS No.: 1252184-21-6
M. Wt: 237.32
InChI Key: ZCMMVCYGGOTSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is a synthetic chemical compound designed for research and development purposes. It belongs to a class of molecules known as phenoxy acetamide derivatives, which are of significant interest in modern medicinal chemistry for their potential biological activities . These derivatives are frequently investigated for creating new pharmaceutical compounds, as the phenoxy acetic acid scaffold is known to be associated with a variety of pharmacological effects . Researchers study these compounds using various analytical techniques, including NMR, GC/MS, LC/MS, and HPLC, to understand their structure and properties . This compound features a thiomorpholine group, a sulfur-containing analogue of morpholine, which may influence its electronic properties and bioavailability compared to its morpholino counterparts . As with all phenoxy acetic acid derivatives, it serves as a key intermediate for further chemical synthesis, allowing researchers to develop more complex molecules for screening against various biological targets . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenoxy-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)10-15-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMVCYGGOTSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of phenoxyacetyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Ethan-1-one Derivatives

The ethanone core (R1-C(=O)-R2) is a versatile scaffold modified for diverse applications. Key analogs include:

1-Cyclohexyl-2-(phenylthio)ethan-1-one
  • Substituents : Cyclohexyl (R1) and phenylthio (R2).
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
  • Properties: The phenylthio group introduces sulfur-based nucleophilicity, contrasting with the oxygen-based phenoxy group in the target compound.
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives
  • Substituents : 4-Hydroxyphenyl (R1) and heteroarylthio (R2).
  • Bioactivity: Exhibits potent acetylcholinesterase (AChE) inhibition (Ki = 22–24 nM) .
1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers
  • Substituents : Benzofuran (R1) and oxime ether (R2).
  • Bioactivity : Demonstrates antimicrobial activity, highlighting the scaffold’s adaptability for diverse targets .

Role of Heterocyclic Moieties

Thiomorpholine vs. Thiazole
  • 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (MW = 203.26 g/mol) :
    • The thiazole ring, an aromatic heterocycle, contrasts with the saturated thiomorpholine in the target compound. Thiomorpholine’s flexibility may enhance binding to conformational-sensitive targets.
Thiomorpholine vs. Piperidine/Sulfonamide Hybrids
  • 1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one : Designed via molecular docking for ERK kinase inhibition . Sulfonamide groups introduce hydrogen-bonding capacity, unlike the sulfur atom in thiomorpholine.

Comparative Data Table

Compound Name R1 R2 Molecular Weight (g/mol) Bioactivity Reference
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one Phenoxy Thiomorpholin-4-yl Not reported Not available Target
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl Phenylthio ~234.35 Synthetic intermediate
1-(4-Hydroxyphenyl)-2-(heteroarylthio)ethan-1-one 4-Hydroxyphenyl Heteroarylthio ~260–300 AChE inhibition (Ki = 22–24 nM)
4h (Thiazolidinone derivative) Phenoxyethylidene 4-Bromophenyl Not reported Anti-Trypanosoma (EC50 < 10 µM)
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran-2-yl Oxime ether ~215–250 Antimicrobial

Biological Activity

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NO2SC_{11}H_{13}NO_2S, with a molecular weight of approximately 227.29 g/mol. The compound features a phenoxy group and a thiomorpholine ring, suggesting diverse interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Cytotoxic Effects : Some studies suggest that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against several pathogens. The following table summarizes its activity against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

These results indicate a moderate level of antimicrobial activity, particularly against gram-positive bacteria.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific cellular targets involved in:

  • Cell Signaling Pathways : Potential modulation of pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : Possible inhibition of enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μg/mL.
  • Anti-inflammatory Effects : In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A comparative study highlighted that the compound was more effective than standard antibiotics against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.

Q & A

Q. Notes

  • SHELX programs are cited as for crystallography.
  • Methodological rigor is prioritized over speculative claims.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.